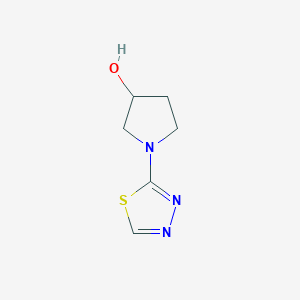
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, also known as TPO, is a heterocyclic compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of medicinal chemistry and drug discovery. In
Aplicaciones Científicas De Investigación
Conformational and Physicochemical Properties
The study of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), a closely related species, revealed significant insights into its conformational behavior, largely influenced by an intramolecular OH⋯N hydrogen bond. The most stable conformation of MTPN, determined through careful analysis, showcases the importance of this hydrogen bond in dictating the molecule's conformational properties. This finding is crucial for understanding the structural dynamics and potential reactivity of compounds within this chemical family, including 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol (Laurella & Erben, 2016).
Electrochromic Polymer Development
Thiadiazolo[3,4-c]pyridine, a compound structurally related to this compound, has been utilized as an electron acceptor in the development of novel green electrochromic polymers with low bandgap and fast-switching times. This research paves the way for the design of efficient electrochromic materials, highlighting the potential of thiadiazole derivatives in advanced material science applications (Ming et al., 2015).
Antitumor Activity
The synthesis of nortopsentin analogues, which include 1H-pyrrolo[2,3-b]pyridine derivatives akin to this compound, has shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduce cell proliferation and induce apoptosis, suggesting potential therapeutic applications in treating this aggressive cancer type (Carbone et al., 2013).
Antimicrobial and Antibacterial Activity
Compounds containing the thiadiazole moiety, such as this compound, have demonstrated significant antimicrobial and antibacterial activities. This includes potent action against challenging bacterial strains and potential applications in developing new antibacterial agents. The structural features of thiadiazole derivatives play a crucial role in their bioactivity, offering a promising avenue for pharmaceutical development (Shin et al., 2001).
Molecular Docking and Cytotoxicity Studies
Thiadiazole derivatives, including those related to this compound, have been explored for their anticancer potential through molecular docking studies and cytotoxicity evaluations. These studies have revealed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole compounds in oncology (Abouzied et al., 2022).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to exhibit antibacterial activity against various bacterial strains such asKlebsiella pneumoniae and Staphylococcus hominis . These compounds have also shown inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Mode of Action
It is suggested that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of an n–c–s– moiety . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their broad-spectrum activities .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity, suggesting that they may inhibit bacterial growth or disrupt bacterial cell functions .
Action Environment
It is known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Propiedades
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c10-5-1-2-9(3-5)6-8-7-4-11-6/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGACGCOIWQXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
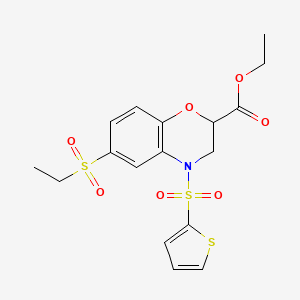

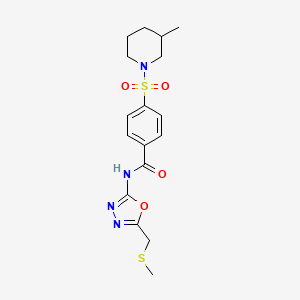
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)
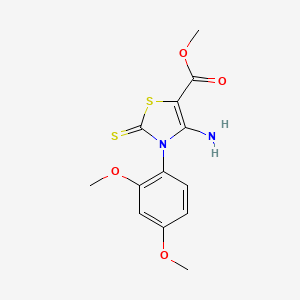


![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)
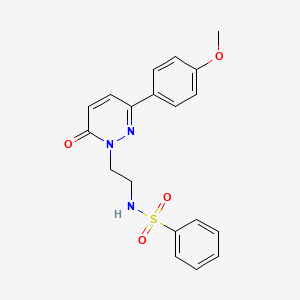
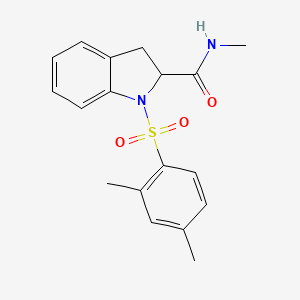


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)
